3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-14-8-10-15(11-9-14)27-23(30)31-17-5-3-4-16(12-17)26-22(29)21(28)19-13-25-20-7-2-1-6-18(19)20/h1-2,6-11,13,16-17,25H,3-5,12H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBNCGYGXZMCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes acylation to introduce the oxoacetamido group. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl moiety. Finally, the fluorophenyl carbamate is introduced through a carbamation reaction using 4-fluorophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation states.
Reduction: The oxoacetamido group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that this compound may have significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast and ovarian cancers .
- Antiviral Properties : Research indicates that derivatives of indole compounds, including this carbamate, demonstrate antiviral activity against several RNA and DNA viruses. The mechanism often involves the disruption of viral replication processes .
- Neuroprotective Effects : The indole moiety is known for its neuroprotective properties, potentially making this compound useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .
Case Studies
Several studies highlight the potential applications of this compound:
In Vitro Studies
A study demonstrated that 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate exhibited nanomolar activity against a range of human cancer cell lines. This suggests broad-spectrum antitumor potential and warrants further investigation into its efficacy and safety profiles .
Structure-Activity Relationship (SAR)
Research into similar indole-containing compounds indicates that modifications at various positions can significantly influence biological activity. For instance, introducing fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding capabilities.
Animal Models
In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. These findings support its potential as an anticancer agent and highlight the need for further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs can be categorized into three groups: (1) indolglyoxamide-carbamates, (2) indolacetamide-carbamates, and (3) cyclohexyl carbamate derivatives. Key differences lie in substituents, linker flexibility, and carbamate modifications:
Key Advantages and Limitations
- However, the absence of in vitro data limits mechanistic insights.
- Fluorine Impact: Fluorination in the target and (S)-9f reduces metabolic degradation compared to non-fluorinated analogs like BG15811 .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
